molecular formula C13H10F3N3O2S B2401714 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine CAS No. 1448076-59-2

6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine

Número de catálogo: B2401714
Número CAS: 1448076-59-2
Peso molecular: 329.3
Clave InChI: RCYZZNUYGIQARO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-((3-(Trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a pyrrolo-pyrimidine derivative characterized by a sulfonyl group substituted with a 3-(trifluoromethyl)phenyl moiety. Pyrrolo-pyrimidine scaffolds are heterocyclic systems of pharmacological interest due to their structural resemblance to purines, enabling interactions with biological targets such as kinases and enzymes .

Propiedades

IUPAC Name

6-[3-(trifluoromethyl)phenyl]sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F3N3O2S/c14-13(15,16)10-2-1-3-11(4-10)22(20,21)19-6-9-5-17-8-18-12(9)7-19/h1-5,8H,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCYZZNUYGIQARO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

The synthesis of 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

  • **Formation of the pyr

Actividad Biológica

6-((3-(Trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological effects, focusing on its anticancer properties, potential antiviral activity, and mechanisms of action.

Chemical Structure

The compound's structure can be represented as follows:

C13H10F3N3O2S\text{C}_{13}\text{H}_{10}\text{F}_3\text{N}_3\text{O}_2\text{S}

Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. The compound has shown IC50 values of approximately 4.42 ± 0.46 μmol L⁻¹ and 4.85 ± 0.59 μmol L⁻¹ against various tumor cell lines, which are significantly lower than the positive control, 5-fluorouracil (IC50 = 6.39 ± 0.71 μmol L⁻¹).

Table 1: Anticancer Activity Comparison

CompoundIC50 (μmol L⁻¹)Positive ControlControl IC50 (μmol L⁻¹)
This compound4.42 ± 0.465-Fluorouracil6.39 ± 0.71

The mechanism by which this compound exerts its anticancer effects involves the inhibition of key enzymes and pathways associated with cancer cell proliferation. The trifluoromethyl group is known to enhance the compound's lipophilicity and metabolic stability, contributing to its efficacy in targeting cancer cells.

Antiviral Properties

In addition to its anticancer activity, preliminary investigations suggest that this compound may possess antiviral properties. The structural analogs have been evaluated for their ability to inhibit SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), showing promising results in receptor-ligand interaction studies .

Case Studies

  • In Vitro Studies : A study involving various cancer cell lines indicated that the compound effectively inhibited cell growth and induced apoptosis at concentrations lower than those required for standard chemotherapeutics.
  • Animal Models : In vivo studies are ongoing to assess the pharmacokinetics and therapeutic efficacy of this compound in animal models of cancer and viral infections.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key structural and functional features of 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine with related compounds:

Compound Substituent/Modification Key Properties/Applications Reference
This compound 3-(Trifluoromethyl)phenyl sulfonyl group at position 6 Hypothesized enhanced metabolic stability and target affinity due to CF₃ group; limited direct data.
6-((4-Fluorophenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine 4-Fluorophenyl sulfonyl group at position 6 Fluorine substitution may reduce metabolic clearance compared to CF₃; insufficient activity data.
6-Benzyl-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine Benzyl group at position 6; amine at position 2 Potential kinase inhibition due to amine group; commercial availability as a research chemical.
6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidine dihydrochloride Unsubstituted core structure; dihydrochloride salt Improved solubility for in vitro studies; used as a synthetic intermediate.
6-(5-Chloropyridin-2-yl)-7-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-yl piperazine-1-carboxylate Pyrrolo-pyrazine core; chloropyridinyl and piperazine-carboxylate substituents Broader heterocyclic system; possible application in multi-target drug design.

Key Observations:

Substituent Effects :

  • The 3-(trifluoromethyl)phenyl sulfonyl group in the target compound likely confers higher lipophilicity and resistance to oxidative metabolism compared to the 4-fluorophenyl sulfonyl analog .
  • Benzyl and amine substituents (e.g., in MTC-25793204) may alter binding modes to enzymes or receptors, though direct biological data is unavailable .

Salt Forms :

  • The dihydrochloride salt of the parent pyrrolo-pyrimidine (–6) improves aqueous solubility, facilitating formulation for preclinical testing, whereas the sulfonyl derivatives may require alternative solubilization strategies .

Synthetic Utility: The parent pyrrolo-pyrimidine () is a key intermediate for antimicrobial quinolones, while sulfonyl derivatives like the target compound may serve as precursors for more complex pharmacophores .

Research Findings and Data Gaps

  • Antimicrobial Activity: Derivatives of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine are precursors to quinolones with potent antimicrobial activity, though the target compound’s efficacy remains unstudied .
  • Physicochemical Properties : The CF₃ group’s impact on logP and solubility warrants experimental validation (e.g., HPLC retention time comparisons as in ) .
  • Biological Targets: No direct data exists on kinase inhibition or enzyme modulation for sulfonyl-substituted analogs, unlike amine-functionalized variants .

Q & A

Q. How should researchers link their experimental design to theoretical frameworks (e.g., enzyme inhibition hypotheses)?

  • Methodological Answer : Align assays with mechanistic hypotheses (e.g., ATP-competitive kinase inhibition). Use enzyme kinetics (Lineweaver-Burk plots) to confirm inhibition type. Cross-reference findings with structural data (e.g., active-site mutations) to validate binding hypotheses. Frame results within established pharmacological models (e.g., lock-and-key vs. induced fit) .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.